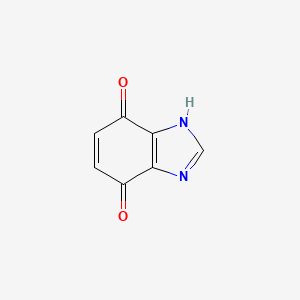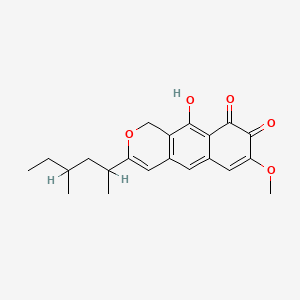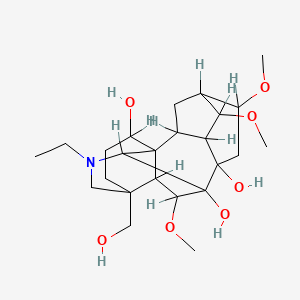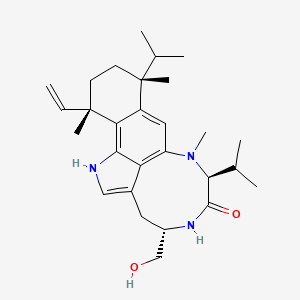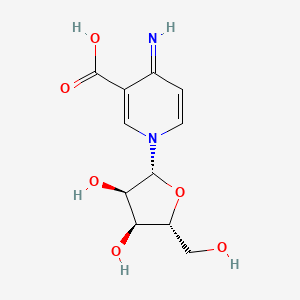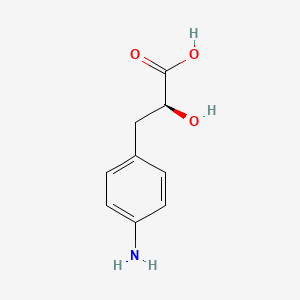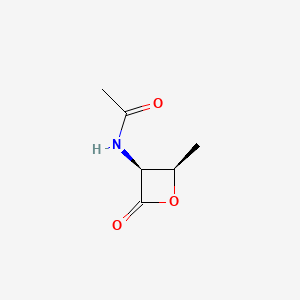
(2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide is a natural product found in Bacillus with data available.
Scientific Research Applications
1. Inhibitor Properties and Stability Studies
(2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide, as part of the N-(2-oxo-3-oxetanyl)carbamic acid esters family, has been studied for its properties as an N-acylethanolamine acid amidase (NAAA) inhibitor with potential anti-inflammatory applications. This compound has shown increased chemical stability compared to other β-lactone derivatives, an important factor for medicinal chemistry and pharmaceutical development (Duranti et al., 2012).
2. Structure-Activity Relationships
Another significant area of research is the structure-activity relationship (SAR) of β-lactone derivatives like (2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide. Studies have focused on how modifications to the β-lactone ring impact the compound's inhibitory potency against NAAA. These insights are crucial for designing more effective and stable therapeutic agents (Ponzano et al., 2013).
properties
CAS RN |
83112-05-4 |
|---|---|
Product Name |
(2R-cis)-N-(2-Methyl-4-oxo-3-oxetanyl)actamide |
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]acetamide |
InChI |
InChI=1S/C6H9NO3/c1-3-5(6(9)10-3)7-4(2)8/h3,5H,1-2H3,(H,7,8)/t3-,5+/m1/s1 |
InChI Key |
ZCSKPKMAWTYOSK-WUJLRWPWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)O1)NC(=O)C |
SMILES |
CC1C(C(=O)O1)NC(=O)C |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)C |
synonyms |
SQ 26517 SQ-26517 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



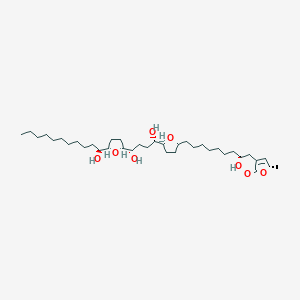
![2-(9-Ethyl-6-indolo[3,2-b]quinoxalinyl)acetic acid methyl ester](/img/structure/B1210817.png)
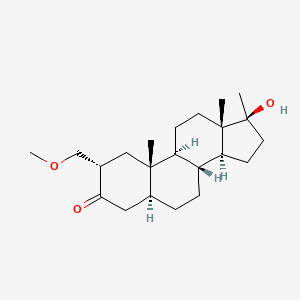
![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)
